molecular formula C9H6Cl2 B8385513 5,6-dichloro-1H-indene CAS No. 130569-32-3

5,6-dichloro-1H-indene

Cat. No.: B8385513
CAS No.: 130569-32-3
M. Wt: 185.05 g/mol
InChI Key: YXQCOYQBWHHOPI-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indene (CAS 130569-32-3) is an aromatic, polycyclic hydrocarbon of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H6Cl2 and a molecular weight of 185.05, it serves as a versatile synthetic intermediate . The core indene structure is a bicyclic system composed of a benzene ring fused with a cyclopentene ring, which is a common scaffold found in various biologically active molecules . This compound is primarily valued as a key building block in organic synthesis, particularly for the development of novel therapeutic agents. Research indicates that dihydro-1H-indene derivatives are being actively investigated as potent tubulin polymerization inhibitors that bind to the colchicine site . These inhibitors are a promising class of compounds for anticancer drug development, as they can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the stimulation of apoptosis in cancer cells . Furthermore, such derivatives have demonstrated potent anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . The structural flexibility of the 5,6-Dichloro-1H-indene scaffold allows for various chemical modifications, enabling researchers to explore structure-activity relationships and optimize compounds for enhanced pharmacological properties and reduced toxicity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

130569-32-3

Molecular Formula

C9H6Cl2

Molecular Weight

185.05 g/mol

IUPAC Name

5,6-dichloro-1H-indene

InChI

InChI=1S/C9H6Cl2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2

InChI Key

YXQCOYQBWHHOPI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

  • Structure : Features a ketone group and chlorine atoms at positions 6 and 5.
  • Properties :
    • Molecular formula: C₉H₆Cl₂O
    • Applications: Used as a synthetic intermediate for pharmaceuticals and agrochemicals .
  • Key Differences : The ketone group increases polarity, enhancing solubility in polar solvents compared to 5,6-dichloro-1H-indene. The 6,7-dichloro substitution may reduce aromaticity compared to 5,6-dichloro analogs.

6,7-Dichloro-2-cyclopentyl-5-methoxy-2,3-dihydro-1H-inden-1-one

  • Structure : Contains a cyclopentyl group, methoxy substituent, and 6,7-dichloro substitution.
  • Properties :
    • Molecular formula: C₁₅H₁₆Cl₂O₂
    • Applications: Bulky substituents like cyclopentyl may sterically hinder reactions, making this compound useful in selective syntheses .

Mono-Chloro-Substituted Indene Derivatives

5-Chloro-2,3-dihydro-1H-inden-1-amine

  • Structure : A single chlorine at position 5 and an amine group.
  • Properties :
    • Molecular formula: C₉H₁₀ClN
    • Applications: Precursor for psychoactive substances; forensic identification via NMR and mass spectrometry is critical .
  • Key Differences: The amine group introduces basicity, enabling salt formation (e.g., hydrochloride salts), which improves stability and bioavailability compared to non-aminated analogs.

Fluorinated Indene Derivatives

5,6-Difluoro-1H-indene Derivatives

  • Structure : Fluorine atoms at positions 5 and 6, often with phenyl or lateral substituents.
  • Properties :
    • High birefringence (Δn) and dielectric anisotropy (Δε), making them suitable for liquid crystal displays (LCDs) .
    • Lower viscosity compared to chloro analogs due to fluorine’s smaller atomic radius.
  • Key Differences : Fluorine’s electronegativity enhances electronic polarization, whereas chlorine’s larger size may increase steric effects and polarizability in intermolecular interactions.

Comparative Data Table

Compound Name Substituents Position Molecular Formula Key Properties/Applications Reference
5,6-Dichloro-1H-indene Cl, Cl 5,6 C₉H₆Cl₂ (Inferred) Potential intermediates in synthesis -
6,7-Dichloro-2,3-dihydro-1H-inden-1-one Cl, Cl, ketone 6,7 C₉H₆Cl₂O Synthetic intermediate
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl, amine 5 C₉H₁₀ClN Psychoactive precursor
5,6-Difluoro-2-phenyl-1H-indene F, F, phenyl 5,6 C₁₅H₁₀F₂ High Δn/Δε for LCDs

Preparation Methods

Methodology

A widely cited approach involves bromination of 5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (II-7) followed by base-mediated elimination (Patent CN102603520A).

Step 1: Bromination

  • Reactants : 5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (II-7), bromine (Br₂), dichloromethane (DCM), acetic acid.

  • Conditions : Dropwise addition of Br₂ in DCM at room temperature for 10 hours.

  • Intermediate : 5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid bromide (III-1).

  • Yield : 63.8% (orange crystals, m.p. 238–239°C).

Step 2: DBU-Mediated Elimination

  • Reactants : Intermediate III-1, 1,8-diazabicycloundec-7-ene (DBU), DCM.

  • Conditions : Ice-cooled (0°C) reaction for 3 hours, followed by acidification to pH 5.

  • Product : 5,6-Dichloro-1H-indene-1,3(2H)-dione.

  • Yield : 72.5% (light yellow solid, m.p. 162–164°C).

Characterization Data

  • ¹H NMR (DMSO, 300 MHz): δ 14.01 (s, 1H, COOH), 7.84 (s, 1H, ArH), 7.72–7.73 (d, J = 5.01 Hz, 2H, ArH), 6.66 (s, 1H, -C=CH-).

  • IR : Peaks at 3421 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), 1593 cm⁻¹ (C=C).

Advantages and Limitations

  • Advantages : High regioselectivity, scalable under mild conditions.

  • Limitations : Requires handling of corrosive bromine and toxic DBU.

Gold-Catalyzed Cycloisomerization of 1,4-Enyne Acetates

Methodology

Gold(I)-catalyzed cycloisomerization of 1,4-enyne acetates offers a modular route to 1H-indene derivatives (Monash University).

Reactants : 1,4-Enyne acetate, NHC–gold(I) complex (e.g., complex C), solvent (1,2-dichloroethane).
Conditions :

  • Temperature : -30°C with 4 Å molecular sieves.

  • Oxidation : Subsequent treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for aromatization.
    Product : 5,6-Dichloro-1H-indene (via intermediate 4,5-dihydro-1H-indene).

Key Findings

  • Yield : 71% for 4,5-dihydro-1H-indene at -30°C; lower yields (30%) at 0°C due to decomposition.

  • Mechanism : Proposed metallo-Nazarov cyclization and 6-endo-dig cyclization steps (Scheme 2 in).

Characterization Data

  • MS (ESI) : m/z 240.8 ([M-H]⁻).

  • Single-Crystal XRD : Confirms planar bicyclic structure.

Advantages and Limitations

  • Advantages : Tunable substituents via enyne precursor design.

  • Limitations : Sensitive to temperature and requires expensive gold catalysts.

Friedel-Crafts Acylation/Alkylation Strategies

Methodology

Adapted from synthetic routes for analogous indanones (Patent CN104910001A), this method involves:

Step 1: Friedel-Crafts Acylation

  • Reactants : 3-Chlorobenzaldehyde, diethyl malonate, Lewis acid (e.g., AlCl₃).

  • Conditions : 50–80°C in dichloromethane.

  • Intermediate : 5-Chloro-1-indanone.

Step 2: Chlorination

  • Reactants : Intermediate indanone, chlorinating agent (e.g., SOCl₂).

  • Product : 5,6-Dichloro-1H-indene after dehydrohalogenation.

Optimization Insights

  • Catalyst Screening : AlCl₃ outperforms ZnCl₂ or FeCl₃ in regioselectivity.

  • Yield : ~65–70% for indanone intermediate; final chlorination step yields ~50%.

Advantages and Limitations

  • Advantages : Uses inexpensive starting materials.

  • Limitations : Multi-step synthesis with moderate overall yield.

Comparative Analysis of Methods

Method Yield Key Reagents Temperature Scalability
Bromination-Elimination63–73%Br₂, DBU0–25°CHigh
Gold-Catalyzed Cyclization71%NHC–Au(I), DDQ-30°CModerate
Friedel-Crafts Acylation50–65%AlCl₃, SOCl₂50–80°CModerate

Mechanistic Insights and Challenges

Bromination-Elimination Pathway

  • Mechanism : Bromination at the α-position of the ketone followed by DBU-induced HBr elimination forms the conjugated diene system.

  • Challenge : Competing over-bromination requires precise stoichiometry.

Gold-Catalyzed Cyclization

  • Mechanism : Au(I) activates the alkyne, enabling cyclization via a vinyl-gold intermediate. DDQ oxidation aromatizes the dihydroindene.

  • Challenge : Sensitivity to moisture and oxygen necessitates anhydrous conditions.

Q & A

Basic: What are the standard protocols for synthesizing 5,6-dichloro-1H-indene derivatives, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves halogenation of indene precursors using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (0–25°C) to avoid over-chlorination. For example, 5,6-dichloro-1H-indene-1,3(2H)-dione (CAS 93296-41-4) is synthesized via dichlorination of indanedione derivatives, with yields optimized by adjusting reaction time and stoichiometry . Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts regioselectivity and purity, as polar aprotic solvents reduce side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of 5,6-dichloro-1H-indene, particularly in distinguishing positional isomers?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Chlorine substituents induce distinct deshielding effects; for 5,6-dichloro isomers, coupling patterns in aromatic regions (δ 6.8–7.5 ppm) differentiate substitution positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H6Cl2O at m/z 201.05) and isotopic Cl patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar indenones .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing substituted 5,6-dichloro-1H-indene derivatives?

Answer:
Contradictions often arise from impurities or solvent artifacts. Strategies include:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, a carbonyl peak in IR (1700–1750 cm<sup>−1</sup>) should align with ketone signals in NMR .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR shifts and compare them to experimental data to identify misassignments .

Advanced: What computational strategies are employed to predict the regioselectivity of electrophilic substitution reactions in 5,6-dichloro-1H-indene?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify electron-rich regions susceptible to electrophilic attack. Chlorine’s electron-withdrawing effect directs substitution to less hindered positions .
  • Molecular Dynamics (MD) Simulations : Model steric effects of Cl substituents, which hinder electrophiles at the 5- and 6-positions, favoring reactivity at the 2- or 3-position .
  • Docking Studies : Predict interactions with catalysts (e.g., Pd in cross-coupling reactions) to optimize reaction pathways .

Basic: What safety precautions are critical when handling chlorinated indene derivatives during laboratory synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates (e.g., dichloromethane byproducts) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, which can cause irritation .
  • Waste Disposal : Chlorinated waste must be segregated and treated with alkaline hydrolysis to neutralize reactive intermediates .

Advanced: How do steric and electronic effects of chloro substituents influence the reactivity of 5,6-dichloro-1H-indene in cross-coupling reactions?

Answer:

  • Electronic Effects : Cl substituents deactivate the aromatic ring via inductive effects, reducing oxidative addition rates in Suzuki-Miyaura couplings. Electron-deficient catalysts (e.g., PdCl2) are preferred .
  • Steric Effects : Adjacent Cl groups at the 5- and 6-positions create steric hindrance, favoring coupling at the 1-position. Bulky ligands (e.g., PPh3) mitigate this by stabilizing transition states .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) enhance steric control, while polar solvents (e.g., DMF) improve catalyst solubility .

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